![molecular formula C19H18N4O B12630106 6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one CAS No. 919291-30-8](/img/structure/B12630106.png)
6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one is a complex organic compound that features a benzo[h]isoquinolinone core substituted with an aminopropyl group and a pyrazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is to start with the benzo[h]isoquinolinone core and introduce the aminopropyl and pyrazolyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The aminopropyl and pyrazolyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Applications De Recherche Scientifique
6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of advanced materials with unique properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(3-aminopropyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one
- 6-(3-aminopropyl)-9-(1H-pyrazol-3-yl)benzo[h]isoquinolin-1(2H)-one
- 6-(3-aminopropyl)-9-(1H-pyrazol-2-yl)benzo[h]isoquinolin-1(2H)-one
Uniqueness
What sets 6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one apart from similar compounds is its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity. This unique structure may confer advantages in certain applications, such as increased selectivity for a particular target or enhanced stability under specific conditions.
Propriétés
Numéro CAS |
919291-30-8 |
|---|---|
Formule moléculaire |
C19H18N4O |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C19H18N4O/c20-7-1-2-12-10-14-5-8-21-19(24)18(14)16-11-13(3-4-15(12)16)17-6-9-22-23-17/h3-6,8-11H,1-2,7,20H2,(H,21,24)(H,22,23) |
Clé InChI |
ZMVBSUNCHGFMNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1C4=CC=NN4)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


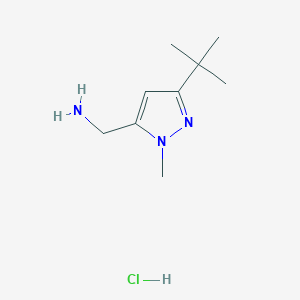

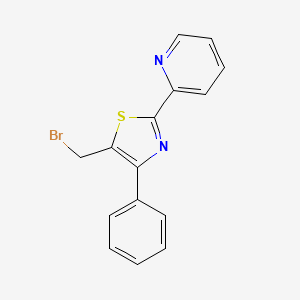
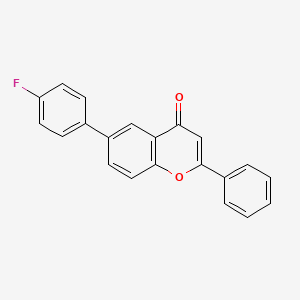
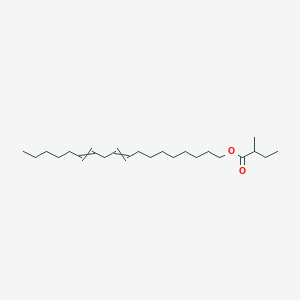
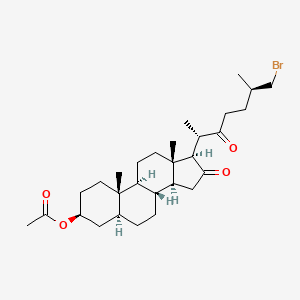
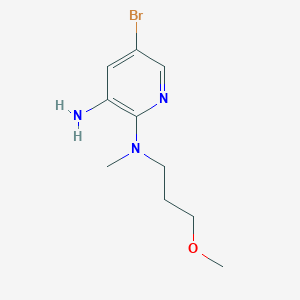
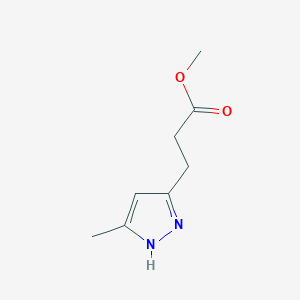
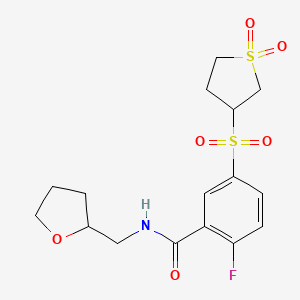
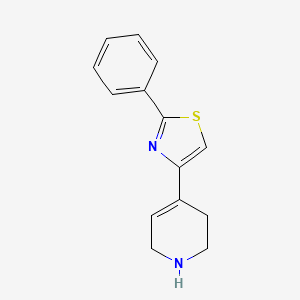
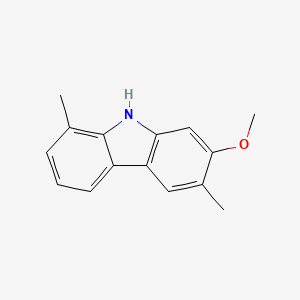
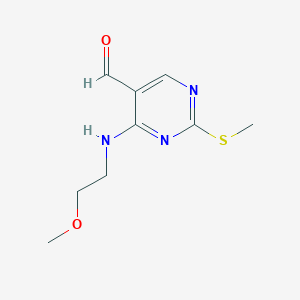
![2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630101.png)
![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
